
Fluconazole D4 (bismethylene D4) 100 microg/mL in Acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluconazole D4 (bismethylene D4) 100 micrograms per milliliter in Acetone is a stable isotope-labeled compound. It is a deuterated form of Fluconazole, a triazole antifungal agent. The compound is used primarily in research and analytical applications to study the pharmacokinetics and metabolic pathways of Fluconazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole D4 involves the incorporation of deuterium atoms into the Fluconazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves:
Deuterium Exchange Reactions: These reactions are carried out under specific conditions to ensure the selective incorporation of deuterium atoms.
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Fluconazole D4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange reactions.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Formulation: The final product is formulated in acetone at a concentration of 100 micrograms per milliliter for research use.
化学反応の分析
Types of Reactions
Fluconazole D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Fluconazole D4 into its reduced forms.
Substitution: The triazole ring in Fluconazole D4 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Fluconazole D4, as well as substituted triazole compounds.
科学的研究の応用
Fluconazole D4 is widely used in scientific research, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Fluconazole.
Metabolic Pathway Analysis: To identify and quantify metabolites of Fluconazole in biological samples.
Drug Interaction Studies: To investigate potential interactions between Fluconazole and other drugs.
Environmental Analysis: To detect and quantify Fluconazole residues in environmental samples.
作用機序
Fluconazole D4 exerts its effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Fluconazole D4 disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is crucial for ergosterol synthesis.
類似化合物との比較
Similar Compounds
Ketoconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal with broader spectrum activity.
Voriconazole: A newer triazole antifungal with enhanced activity against resistant fungal strains.
Uniqueness
Fluconazole D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes Fluconazole D4 an invaluable tool for researchers studying the behavior of Fluconazole in various biological systems.
特性
分子式 |
C13H12F2N6O |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
1,1-dideuterio-2-(2,3-dideuterio-4,6-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i1D,2D,4D2 |
InChIキー |
RFHAOTPXVQNOHP-XZUIDYIYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C=C1F)F)C(CN2C=NC=N2)(C([2H])([2H])N3C=NC=N3)O)[2H] |
正規SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



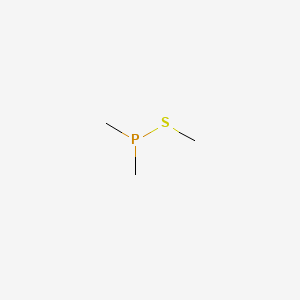

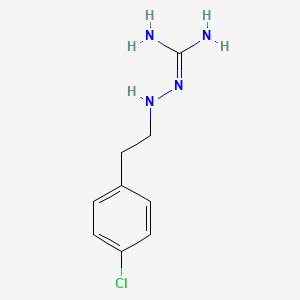
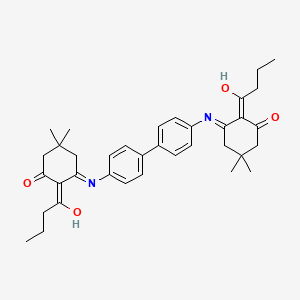

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)

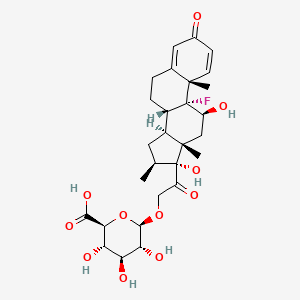
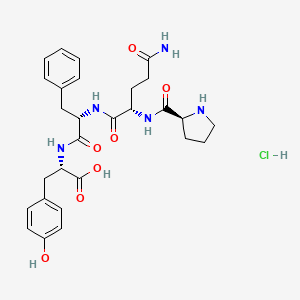
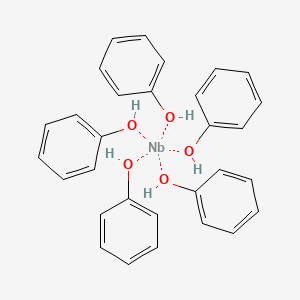
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
